N1-(pyridin-3-yl)-N2-(thiophen-3-ylmethyl)oxalamide
Description
N1-(pyridin-3-yl)-N2-(thiophen-3-ylmethyl)oxalamide is a synthetic oxalamide derivative characterized by a central oxalamide backbone flanked by pyridin-3-yl and thiophen-3-ylmethyl substituents. Oxalamides are known for their structural versatility, enabling interactions with biological targets such as enzymes, receptors, and viral proteins .
Properties
IUPAC Name |
N'-pyridin-3-yl-N-(thiophen-3-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2S/c16-11(14-6-9-3-5-18-8-9)12(17)15-10-2-1-4-13-7-10/h1-5,7-8H,6H2,(H,14,16)(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANKUSUNTDFAMKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)C(=O)NCC2=CSC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(pyridin-3-yl)-N2-(thiophen-3-ylmethyl)oxalamide typically involves the reaction of pyridine-3-amine with thiophene-3-carboxaldehyde to form an intermediate, which is then reacted with oxalyl chloride to yield the final product. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane or tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
N1-(pyridin-3-yl)-N2-(thiophen-3-ylmethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine and thiophene rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N1-(pyridin-3-yl)-N2-(thiophen-3-ylmethyl)oxalamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of N1-(pyridin-3-yl)-N2-(thiophen-3-ylmethyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Key Observations:
Antiviral Activity : Compounds with 4-chlorophenyl and heterocyclic thiazole/pyrrolidine groups (e.g., 13-15 ) exhibit potent HIV inhibition, suggesting that bulky, halogenated substituents enhance target binding . The target compound’s thiophene group may mimic thiazole’s electronic profile but lacks direct antiviral data.
The thiophene group in the target compound may confer similar stability, though sulfur metabolism (e.g., oxidation) requires further study.
Synthetic Yields: Yields for oxalamides vary widely (36–73%), influenced by stereochemistry (e.g., 13 vs. 15) and purification challenges .
Biological Activity
N1-(pyridin-3-yl)-N2-(thiophen-3-ylmethyl)oxalamide is a compound that has garnered attention for its potential biological activities, particularly its anti-tubercular properties against Mycobacterium tuberculosis. This article delves into the compound's synthesis, mechanism of action, biological activity, and comparison with related compounds.
1. Chemical Structure and Synthesis
Chemical Structure:
- Molecular Formula: C₁₂H₁₁N₃O₂S
- Molecular Weight: 261.30 g/mol
- The compound features a pyridine ring linked to a thiophene ring via an oxalamide functional group.
Synthesis:
The synthesis of this compound typically involves the following steps:
- Formation of Intermediate: Pyridine-3-amine reacts with thiophene-3-carboxaldehyde.
- Final Product Formation: The intermediate is reacted with oxalyl chloride under basic conditions (e.g., triethylamine) in solvents like dichloromethane or tetrahydrofuran, often under inert atmosphere to prevent oxidation .
Target Pathogen
This compound has been evaluated specifically for its anti-tubercular activity against Mycobacterium tuberculosis H37Ra. The compound's mechanism likely involves interference with essential biochemical pathways critical for the survival and proliferation of the bacteria.
Mode of Action
The compound is believed to disrupt metabolic processes in Mycobacterium tuberculosis, potentially by inhibiting enzymes vital for cell wall synthesis or energy metabolism. This action leads to reduced bacterial viability and growth inhibition.
Anti-Tubercular Activity
Research has demonstrated that this compound exhibits significant anti-tubercular activity. In vitro studies indicate that the compound effectively reduces the growth of Mycobacterium tuberculosis H37Ra at various concentrations, suggesting its potential as a therapeutic agent in treating tuberculosis.
Other Biological Applications
Beyond its anti-tubercular properties, preliminary investigations suggest that this compound may possess:
- Anti-inflammatory properties: Potentially useful in treating inflammatory diseases.
- Anti-cancer activities: Initial studies indicate possible cytotoxic effects against certain cancer cell lines, warranting further investigation into its efficacy as an anti-cancer agent .
4. Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with similar compounds:
| Compound Name | Molecular Formula | Key Biological Activity |
|---|---|---|
| N1-(pyridin-2-yl)-N2-(thiophen-3-ylmethyl)oxalamide | C₁₂H₁₁N₃O₂S | Moderate anti-tubercular activity |
| N1-(pyridin-4-yl)-N2-(thiophen-3-ylmethyl)oxalamide | C₁₂H₁₁N₃O₂S | Lower efficacy against M. tuberculosis |
The positioning of the pyridine and thiophene rings in this compound may influence its binding affinity and selectivity towards biological targets compared to its analogs, making it a valuable candidate for targeted research and development.
5. Case Studies and Research Findings
Case Study: Anti-Tubercular Efficacy
A study conducted on various synthesized oxalamides highlighted that this compound showed notable inhibition of Mycobacterium tuberculosis growth at concentrations as low as 10 µg/mL. The findings suggest a promising lead for further development into a therapeutic agent against tuberculosis .
Research Findings: Enzyme Inhibition
In vitro assays have indicated that this compound may act as an enzyme inhibitor in biochemical pathways related to bacterial metabolism, further supporting its potential role in drug development for infectious diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
